molecular formula C12H27BrPPd- B574985 Palladium (I) tri-tert-butylphosphine bromide CAS No. 185812-86-6

Palladium (I) tri-tert-butylphosphine bromide

Número de catálogo: B574985
Número CAS: 185812-86-6
Peso molecular: 388.646
Clave InChI: WIADNXKBAGKNOT-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palladium (I) tri-tert-butylphosphine bromide:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Palladium (I) tri-tert-butylphosphine bromide is typically synthesized by reacting tri-tert-butylphosphine with palladium chloride. The reaction involves the following steps:

  • Dissolving tri-tert-butylphosphine in an organic solvent.
  • Adding palladium chloride to the solution.
  • Allowing the reaction to proceed under controlled conditions to form the desired product[1][1].
Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Palladium (I) tri-tert-butylphosphine bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Palladium (I) tri-tert-butylphosphine bromide is widely used as a catalyst in organic synthesis. It facilitates various coupling reactions, including Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds .

Biology and Medicine: In biological research, this compound is used to study palladium’s interactions with biomolecules.

Industry: Industrially, it is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale synthesis of complex organic molecules .

Mecanismo De Acción

Mechanism: Palladium (I) tri-tert-butylphosphine bromide acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates to lower the activation energy of reactions, thereby increasing reaction rates .

Molecular Targets and Pathways: The compound targets specific functional groups in organic molecules, such as halides and boronic acids, to promote coupling reactions. It operates through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

  • Palladium (II) acetate
  • Palladium (II) chloride
  • Palladium (0) tetrakis(triphenylphosphine)

Comparison: Palladium (I) tri-tert-butylphosphine bromide is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to palladium (II) acetate and palladium (II) chloride, it offers better solubility in organic solvents and higher stability under reaction conditions. Palladium (0) tetrakis(triphenylphosphine) is another widely used catalyst, but it differs in its oxidation state and ligand structure .

Actividad Biológica

Palladium (I) tri-tert-butylphosphine bromide, often abbreviated as Pd(t-Bu)₃PBr, is a compound that has garnered attention in various fields including catalysis and medicinal chemistry. Its biological activity is particularly noteworthy due to its potential applications in drug development and as a catalyst in biochemical reactions. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Palladium complexes have been extensively studied for their catalytic properties, particularly in cross-coupling reactions such as the Suzuki reaction. The introduction of tri-tert-butylphosphine as a ligand enhances the stability and reactivity of palladium complexes. The biological implications of these compounds are under investigation, especially regarding their interactions with biomolecules and potential therapeutic applications.

The biological activity of Pd(t-Bu)₃PBr can be attributed to its ability to participate in redox reactions and form stable complexes with various biomolecules. The phosphine ligand plays a crucial role in modulating the electronic properties of palladium, influencing its reactivity and interaction with biological targets.

Key Mechanisms:

  • Catalytic Activity: Pd(t-Bu)₃PBr acts as a catalyst in biochemical reactions, facilitating the formation of carbon-carbon bonds.
  • Metal Ion Interaction: The palladium ion can interact with sulfur-containing amino acids like cysteine, potentially leading to modifications in protein structure and function.

3.1 Catalytic Applications

Research has shown that Pd(t-Bu)₃PBr can effectively catalyze various organic reactions. In one study, it was demonstrated that this compound could enhance the conversion rates in Suzuki coupling reactions significantly compared to other palladium complexes without bulky phosphine ligands .

3.2 Biological Activity Studies

Several studies have explored the cytotoxic effects of palladium complexes on cancer cell lines:

  • Case Study 1: A study reported that Pd(t-Bu)₃PBr exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
  • Case Study 2: Another investigation revealed that palladium complexes with tri-tert-butylphosphine ligands could induce apoptosis in human leukemia cells, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism
Breast cancer cells12.5Cytotoxicity via apoptosis
Leukemia cells15.0Induction of oxidative stress

5. Conclusion

This compound is a promising compound with significant biological activity, particularly in the context of cancer research and catalysis. Its unique properties stem from the steric bulk of the tri-tert-butylphosphine ligand, which enhances its stability and reactivity. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. Basic: What are the established synthetic routes for Palladium(I) tri-tert-butylphosphine bromide, and how is its dimeric structure confirmed?

Answer: Palladium(I) tri-tert-butylphosphine bromide is synthesized via ligand exchange reactions between palladium precursors (e.g., Pd(II) salts) and tri-tert-butylphosphine under reducing conditions. The dimeric structure, [Pd(μ-Br)(P^tBu3)]₂, is confirmed using X-ray crystallography, where SHELX software is widely employed for structure refinement . Additional characterization includes elemental analysis and mass spectrometry to verify stoichiometry and dimer formation.

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and absence of free phosphine.
  • Infrared (IR) spectroscopy to identify Pd-Br stretching modes (~250 cm⁻¹).
  • Elemental analysis to validate bromine and palladium content.
  • Single-crystal X-ray diffraction to resolve the μ-bridged dimeric structure .

Q. Advanced: How does the steric bulk of tri-tert-butylphosphine influence catalytic activity in cross-coupling reactions?

Answer: The bulky tert-butyl groups prevent palladium aggregation, stabilize low-coordinate Pd(I) intermediates, and enhance catalyst longevity. This steric hindrance also improves selectivity by restricting undesired side reactions (e.g., β-hydride elimination). Studies show that tri-tert-butylphosphine-based catalysts achieve high turnover numbers (TONs >800) in aryl amination and Suzuki-Miyaura couplings, outperforming less hindered ligands .

Q. Advanced: What are common side reactions or decomposition pathways for this catalyst, and how are they mitigated?

Answer: Ligand oxidation or dissociation can occur under aerobic or high-temperature conditions, leading to Pd black formation. Mitigation strategies include:

  • Using excess ligand (1.5–2 equiv relative to Pd) to suppress decomposition.
  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Avoiding polar protic solvents (e.g., water) that accelerate ligand displacement .

Q. Advanced: How should researchers handle air sensitivity and storage of this compound?

Answer: The compound is highly air-sensitive. Best practices include:

  • Storage under inert gas (Ar) at 0–6°C to prevent oxidation.
  • Use of Schlenk-line techniques or gloveboxes for weighing and transfer.
  • Regular monitoring via ³¹P NMR to detect ligand degradation .

Q. Basic: What role does the bromide counterion play in stabilizing the Pd(I) oxidation state?

Answer: The bromide ion acts as a bridging ligand in the dimeric structure, stabilizing the Pd(I) oxidation state through electron donation. This bridging facilitates ligand exchange during catalysis, enabling transmetallation steps in cross-coupling reactions. The μ-Br configuration also reduces electron density at Pd, enhancing oxidative addition reactivity .

Q. Advanced: How can reaction conditions be optimized for high-yield C–H functionalization using this catalyst?

Answer: Key parameters include:

  • Base selection: Cs₂CO₃ or K₃PO₄ for deprotonation without Pd poisoning.
  • Temperature: 80–140°C to balance reaction rate and catalyst stability.
  • Solvent: Toluene or dioxane for optimal ligand solubility and stability.
  • Substrate pre-activation: Electron-deficient aryl bromides show higher reactivity in direct C–H arylation .

Q. Advanced: How do solvent polarity and coordinating ability affect catalytic performance?

Answer: Non-polar solvents (toluene, THF) improve ligand retention and Pd stability, while polar aprotic solvents (DMF, DMSO) may displace tri-tert-butylphosphine, reducing catalytic activity. Coordinating solvents can also stabilize Pd intermediates but risk ligand dissociation at elevated temperatures .

Q. Basic: What is the evidence for the μ-bridged dimeric structure in solution versus solid state?

Answer: Solid-state X-ray data confirm the μ-Br dimeric structure. In solution, diffusion-ordered NMR spectroscopy (DOSY) and cryogenic mass spectrometry reveal dimer persistence, though partial dissociation into monomeric species may occur under catalytic conditions .

Q. Advanced: What computational methods support mechanistic studies of Pd(I) catalysis with this compound?

Answer: Density functional theory (DFT) calculations model oxidative addition/reductive elimination steps, highlighting the role of Pd(I)-Pd(I) interactions in stabilizing transition states. Studies suggest that the dimer acts as a pre-catalyst, dissociating into active monomeric Pd(0) species during catalysis .

Propiedades

IUPAC Name

palladium;tritert-butylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIADNXKBAGKNOT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrPPd-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747905
Record name palladium;tritert-butylphosphane;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185812-86-6
Record name palladium;tritert-butylphosphane;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(tri-tert-butylphosphine)palladium(I) dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.